molecular formula C14H25BrO B13630982 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane

Cat. No.: B13630982
M. Wt: 289.25 g/mol
InChI Key: XZBWIHLGBMREKG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclohexyloxy group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1-(hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane, using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.

    Medicine: Potential use in drug development and medicinal chemistry for creating new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The cyclohexyloxy group may influence the compound’s reactivity and stability through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclohexyloxy group, leading to different reactivity and applications.

    1-(Chloromethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

    1-(Hydroxymethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a hydroxymethyl group, which can be further functionalized through various chemical reactions.

Uniqueness

1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a cyclohexyloxy group on the same cyclohexane ring

Properties

Molecular Formula

C14H25BrO

Molecular Weight

289.25 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclohexyloxy-3-methylcyclohexane

InChI

InChI=1S/C14H25BrO/c1-12-6-5-9-14(10-12,11-15)16-13-7-3-2-4-8-13/h12-13H,2-11H2,1H3

InChI Key

XZBWIHLGBMREKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCCCC2

Origin of Product

United States

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